β-カルボリン-1-プロパン酸

説明

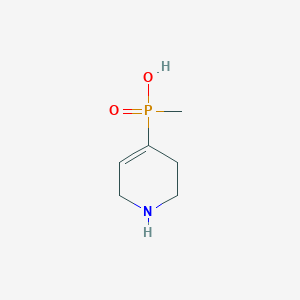

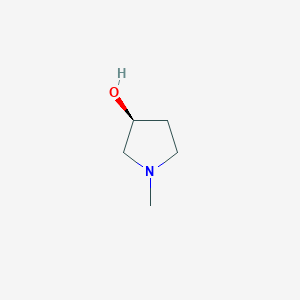

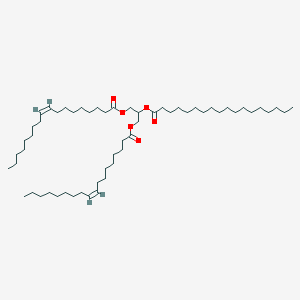

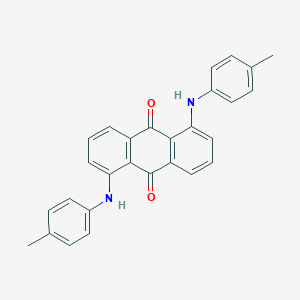

3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid is a natural product found in Eurycoma, Picrasma quassioides, and other organisms with data available.

科学的研究の応用

鎮静作用と不安解消作用

β-カルボリン誘導体は、鎮静作用と不安解消作用で知られています。 これらは中枢神経系と相互作用して鎮静効果を生み出し、不安や睡眠障害の治療に役立ちます 。この化合物は、神経興奮性を調節する上で重要な役割を果たすGABA受容体を調節する能力を持つため、新しい鎮静剤や不安解消剤の開発候補となっています。

抗腫瘍活性

研究によると、β-カルボリン-1-プロパン酸は抗腫瘍性を示しています。 この化合物は、癌細胞のアポトーシスを誘導し、細胞増殖を抑制する可能性があります 。この化合物の作用機序は、DNA複製や細胞周期の進行を阻害することであり、癌治療研究において有望な分子となっています。

抗ウイルス研究

β-カルボリン化合物の抗ウイルス活性は、もう一つの興味深い分野です。 これらは、デング熱ウイルスなどのウイルス粒子の成熟と放出を阻害することが示されています 。さらに、この化合物の誘導体はHIVに対する阻害効果を示しており、抗ウイルス薬開発における潜在的な用途が示唆されています。

抗寄生虫効果

β-カルボリン-1-プロパン酸は、顕著な抗寄生虫効果を示しています。 この化合物は、シャーガス病の原因となる寄生虫であるトリパノソーマ・クルージに対して有効であり、トリポマスティゴートの溶解と抗アメーバ活動を誘導します 。これは、新しい抗寄生虫治療法の開発の可能性を広げています。

抗菌作用

この化合物は、抗菌作用も持ち合わせており、新しい抗生物質の研究に役立ちます。 様々な細菌や真菌の増殖を阻害する能力は、微生物の耐性に対抗するために活用できます 。

神経保護の可能性

β-カルボリン-1-プロパン酸は、神経保護の可能性について研究されています。 この化合物は、神経変性に関与する酵素を阻害することにより、アルツハイマー病などの神経変性疾患に対する治療効果をもたらす可能性があります 。脳内の神経伝達物質や受容体との相互作用により、これらの病気に対する新しい治療法につながる可能性があります。

バイオイメージングのための光学特性

蛍光などのβ-カルボリン誘導体の光学特性は、バイオイメージングにおいて貴重です。 これらは、DNAや他の生体標的との分子の相互作用を研究するために使用され、細胞プロセスの可視化を助けます 。

合成化学と創薬

最後に、β-カルボリン-1-プロパン酸の構造的な複雑さは、合成化学者にとって興味深い対象となっています。 この化合物は、様々な天然物や生物活性化合物の合成のための足場として役立ち、新しい薬剤の発見につながる可能性があります 。

作用機序

Target of Action

Beta-Carboline-1-propanoic acid, also known as beta-Carboline-1-propionic acid or 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid, is a natural alkaloid extracted from various plants such as Ailanthus altissima . It has been identified to have potent activity against Leishmania amazonensis and Leishmania infatum , suggesting that these parasites are the primary targets of this compound.

Mode of Action

The compound exhibits leishmanicidal activity against Leishmania amazonensis and L. infantum promastigotes and intracellular amastigotes . The compound’s interaction with its targets results in the inhibition of the production of nitric oxide (NO) of infected macrophages . This suggests that the intracellular amastigote elimination occurs in a nitrosative stress-independent way .

Biochemical Pathways

Beta-Carboline-1-propanoic acid is a part of the beta-carboline class of alkaloids, which are biosynthesized in animals and humans from precursor compounds including serotonin (5-hydroxytryptamine), tryptamine, and tryptophan with either acetaldehyde or pyruvate as cosubstrates . The compound is efficiently metabolized, and its biosynthesis and biodegradation are affected by alcohol consumption and smoking .

Pharmacokinetics

infantum promastigotes and intracellular amastigotes with 50% inhibitory concentration ranging from 2.7 ± 0.82 to 9.4 ± 0.5 μg/ml . This suggests that the compound has a significant bioavailability and is able to reach its targets effectively.

Result of Action

The compound’s action results in the death of Leishmania amazonensis and L. infantum promastigotes and intracellular amastigotes . Moreover, apoptotic Leishmania amazonensis (19.5%) and L. infantum (40.4%) promastigotes were detected after 5 h incubation with the compound .

Action Environment

The action of Beta-Carboline-1-propanoic acid is influenced by environmental factors. For instance, alcohol consumption and smoking affect the biosynthesis and biodegradation of the compound . .

生化学分析

Biochemical Properties

Beta-Carboline-1-propanoic acid is involved in biochemical reactions in animals and humans. Precursor compounds include serotonin (syn. 5-hydroxytryptamine), tryptamine, and tryptophan with either acetaldehyde or pyruvate as cosubstrates . It is metabolized efficiently, and factors such as alcohol consumption and smoking can affect its biosynthesis and biodegradation .

Cellular Effects

Beta-Carboline-1-propanoic acid has been found to have leishmanicidal activity against Leishmania amazonensis and Leishmania infatum . It inhibits the production of nitric oxide of infected macrophages, suggesting that the intracellular amastigote elimination occurs in a nitrosative stress-independent way .

Molecular Mechanism

It is known to have binding interactions with biomolecules and can influence enzyme inhibition or activation .

Metabolic Pathways

Beta-Carboline-1-propanoic acid is involved in metabolic pathways, interacting with enzymes or cofactors

特性

IUPAC Name |

3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13(18)6-5-12-14-10(7-8-15-12)9-3-1-2-4-11(9)16-14/h1-4,7-8,16H,5-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUHEVWYPKFJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237937 | |

| Record name | 3-(9H-Pyrido(3,4-b)indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89915-39-9 | |

| Record name | 3-(9H-Pyrido(3,4-b)indol-1-yl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089915399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(9H-Pyrido(3,4-b)indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

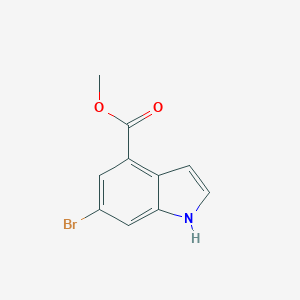

![5-[[(2S)-oxiran-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B31376.png)

![2-[[(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B31380.png)